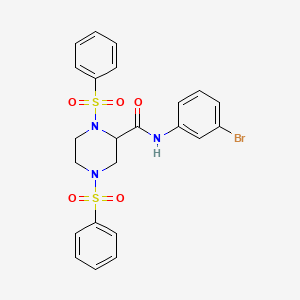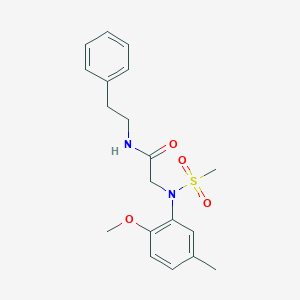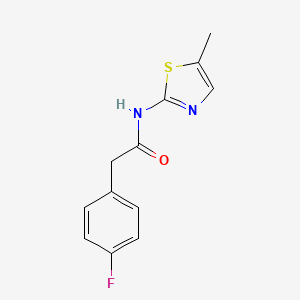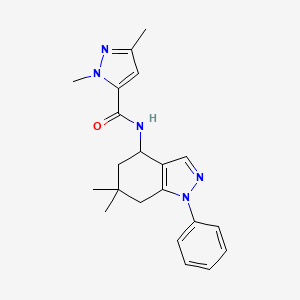
N-(3-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as BPPC, is a compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BPPC belongs to the class of piperazinecarboxamide derivatives, which have shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of BPPC is not fully understood. However, studies have suggested that BPPC may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BPPC may also act by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
BPPC has been shown to have various biochemical and physiological effects. In cancer cells, BPPC has been shown to induce apoptosis by activating the caspase pathway. BPPC has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In cardiovascular diseases, BPPC has been shown to have vasodilatory effects and may improve blood flow to the heart.
Avantages Et Limitations Des Expériences En Laboratoire
BPPC has several advantages for lab experiments. It is readily available and relatively easy to synthesize. BPPC also has a high purity level, which makes it suitable for various experiments. However, BPPC has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on BPPC. One potential direction is the study of BPPC in combination with other compounds for enhanced therapeutic effects. Another direction is the study of BPPC in animal models to understand its effects on various physiological systems. Additionally, the development of more efficient synthesis methods for BPPC may also be a future direction for research.
Méthodes De Synthèse
The synthesis of BPPC involves the reaction of 1,4-bis(phenylsulfonyl)piperazine with 3-bromobenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
BPPC has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, BPPC has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, BPPC has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases. In cardiovascular diseases, BPPC has been shown to have vasodilatory effects and may have potential use in treating hypertension.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(3-bromophenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-18-8-7-9-19(16-18)25-23(28)22-17-26(33(29,30)20-10-3-1-4-11-20)14-15-27(22)34(31,32)21-12-5-2-6-13-21/h1-13,16,22H,14-15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBTWHOGYIGLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4948227.png)
![4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B4948232.png)

![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4948237.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4948242.png)
![2-amino-5-[(5-iodo-2-furyl)methylene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4948257.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4948261.png)






![2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4948316.png)
